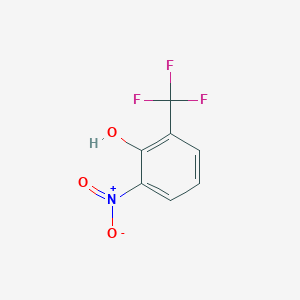

2-Nitro-6-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMPKXGYPBUWNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358537 | |

| Record name | 2-nitro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-62-5 | |

| Record name | 2-nitro-6-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Nitro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Nitro-6-(trifluoromethyl)phenol (CAS No. 1548-62-5). Due to the limited availability of specific experimental data for this compound, this document also presents comparative data for its isomers and discusses predicted properties based on the functional groups present. The guide includes a summary of its physicochemical characteristics, proposed experimental protocols for its synthesis and characterization, and a discussion of the potential influence of its functional groups on its chemical behavior. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as 2-Hydroxy-3-nitrobenzotrifluoride, is an aromatic organic compound featuring a phenol ring substituted with a nitro group and a trifluoromethyl group at the ortho positions relative to the hydroxyl group. The presence of two strong electron-withdrawing groups is expected to significantly influence the acidity of the phenolic proton and the reactivity of the aromatic ring. While its isomers have found applications in various fields, specific research and detailed characterization of this compound are not extensively reported in publicly available literature. This guide aims to consolidate the available information and provide a predictive analysis of its properties.

Physicochemical Properties

Experimental data for this compound is scarce. The following table summarizes the available information for the target compound and provides a comparison with its more extensively studied isomers.

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 2-Nitro-4-(trifluoromethyl)phenol | 4-Nitro-3-(trifluoromethyl)phenol |

| CAS Number | 1548-62-5 | 400-99-7 | 88-30-2 |

| Molecular Formula | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol | 207.11 g/mol | 207.11 g/mol |

| Appearance | Bright yellow crystalline powder | Liquid | Powder |

| Melting Point | Data not available | Data not available | 76-79 °C |

| Boiling Point | Data not available | 92-94 °C / 12 mmHg | 135-138 °C / 0.01 mmHg |

| Density | 1.554 g/cm³ (Predicted) | 1.473 g/mL at 25 °C | Data not available |

| pKa | Data not available (Predicted to be highly acidic) | Data not available | Data not available |

Spectral and Chemical Reactivity Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the deshielding effects of the nitro and trifluoromethyl groups, these signals would likely appear at downfield chemical shifts. The coupling patterns would be complex due to ortho, meta, and para relationships between the protons. A broad singlet for the phenolic hydroxyl proton would also be expected, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should display seven unique signals. The carbon atoms attached to the nitro, trifluoromethyl, and hydroxyl groups would be significantly deshielded. The carbon of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-O Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹ due to the trifluoromethyl group.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 207. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the trifluoromethyl group (CF₃).

Chemical Reactivity

The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to them. The phenolic hydroxyl group is expected to be significantly more acidic compared to phenol due to the inductive and resonance effects of the substituents.

Experimental Protocols

As specific experimental protocols for this compound are not detailed in the available literature, the following sections provide generalized methodologies for its synthesis and characterization based on standard organic chemistry techniques.

Proposed Synthesis of this compound

A potential synthetic route to this compound involves the nitration of 2-(trifluoromethyl)phenol.

Reaction: Nitration of 2-(trifluoromethyl)phenol.

Reagents and Materials:

-

2-(Trifluoromethyl)phenol

-

Nitric acid (concentrated or fuming)

-

Sulfuric acid (concentrated)

-

Glacial acetic acid or other suitable solvent

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer

Procedure:

-

Dissolve 2-(trifluoromethyl)phenol in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution of 2-(trifluoromethyl)phenol. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

-

The crude product, which may precipitate as a solid, can be collected by filtration.

-

Purify the crude product by recrystallization from a suitable solvent or by column chromatography to isolate the desired this compound isomer.

Note: This is a generalized procedure. The specific reaction conditions, including the choice of nitrating agent, solvent, temperature, and reaction time, would need to be optimized to achieve the desired product with good yield and selectivity.

Characterization Methods

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

IR Spectroscopy: An FT-IR spectrometer would be used to obtain the infrared spectrum of the compound, typically as a KBr pellet or a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

-

Melting Point: The melting point of the purified solid would be determined using a standard melting point apparatus.

Biological Activity and Drug Development Potential

There is currently no specific information in the scientific literature regarding the biological activity or potential applications of this compound in drug development. However, both the nitro and trifluoromethyl functional groups are prevalent in many bioactive molecules.

-

Nitro Group: The nitro group is a known pharmacophore and can be found in various drugs with antimicrobial and antiparasitic activities. It is often involved in redox cycling, which can lead to cellular toxicity in target organisms.

-

Trifluoromethyl Group: The trifluoromethyl group is widely used in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

The combination of these two groups on a phenol scaffold presents an interesting, albeit un-investigated, profile for potential biological activity.

Safety and Handling

Specific safety and handling information for this compound is not well-documented. However, based on the properties of related compounds, it should be handled with caution in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitro-aromatic compounds can be toxic and may cause skin and eye irritation.

Conclusion

This compound is a chemical compound with interesting structural features that suggest a unique reactivity and potential for biological activity. However, there is a significant lack of experimental data in the current scientific literature. This guide has summarized the limited available information and provided a predictive framework for its chemical properties and potential synthesis. Further experimental investigation is required to fully characterize this compound and explore its potential applications in research and development.

In-Depth Technical Guide to 2-Nitro-6-(trifluoromethyl)phenol

CAS Number: 1548-62-5

This technical guide provides a comprehensive overview of 2-Nitro-6-(trifluoromethyl)phenol, a key aromatic compound with significant potential in research and development, particularly in the fields of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and safety considerations.

Chemical and Physical Properties

This compound, also known as 2-hydroxy-3-nitrobenzotrifluoride, is a substituted aromatic compound. The presence of a hydroxyl group, a nitro group, and a trifluoromethyl group on the benzene ring imparts unique chemical characteristics. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the compound's acidity and reactivity.

A summary of its known physical and chemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1548-62-5 | [1][2] |

| Molecular Formula | C₇H₄F₃NO₃ | [1][2] |

| Molecular Weight | 207.11 g/mol | [1] |

| Appearance | Bright yellow crystalline powder | [2] |

| Density (calculated) | 1.554 ± 0.06 g/cm³ | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nitration of 2-(trifluoromethyl)phenol. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Therefore, the nitration of 2-(trifluoromethyl)phenol is expected to yield a mixture of isomers, including this compound. The precise ratio of isomers is dependent on the reaction conditions.

General Experimental Protocol for Nitration of a Phenolic Compound

Materials:

-

2-(Trifluoromethyl)phenol

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (or other suitable organic solvent)

-

Ice

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add a measured amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant stirring, add the desired molar equivalent of concentrated nitric acid. Maintain the temperature of the mixture below 10°C.

-

Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)phenol in a suitable solvent like dichloromethane.

-

Nitration: Cool the solution of 2-(trifluoromethyl)phenol in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C to minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5°C or room temperature) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The organic layer is then separated.

-

Neutralization and Washing: The organic layer is washed sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product, which will likely be a mixture of isomers, can be purified using techniques such as column chromatography or recrystallization to isolate the desired this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups. The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The nitro group can be reduced to an amino group, providing a pathway to a variety of other derivatives. The aromatic ring is susceptible to further electrophilic substitution, although the existing electron-withdrawing groups make it less reactive than phenol itself.

Due to its structure, this compound is a valuable building block in organic synthesis. Its potential applications are primarily in the development of novel:

-

Pharmaceuticals: The trifluoromethyl group is a common motif in many modern drugs, as it can enhance metabolic stability and binding affinity.

-

Agrochemicals: Nitroaromatic compounds have been widely used in the development of herbicides and pesticides.

The general reactivity of the compound can be visualized as follows:

Potential reaction pathways for this compound.

Safety and Handling

Detailed safety information specifically for this compound is limited. However, based on the data for structurally similar compounds, such as other nitrophenols, it should be handled with care. The following is a summary of general safety precautions.

| Hazard Class | Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Environmental Hazard | Potentially toxic to aquatic life. |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves should be worn.

-

Skin and Body Protection: A lab coat and appropriate protective clothing are necessary.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a respirator may be necessary.

First Aid Measures:

-

If Swallowed: Rinse mouth and seek medical attention.

-

If on Skin: Wash with plenty of soap and water.[3]

-

If Inhaled: Move to fresh air.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

A logical flow for handling and safety procedures is outlined below:

Safety and handling workflow for this compound.

References

An In-depth Technical Guide to 2-Nitro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Nitro-6-(trifluoromethyl)phenol. Due to the limited availability of direct experimental data for this specific isomer, this guide also presents data from closely related analogs, such as 2-nitrophenol and other trifluoromethyl-substituted nitrophenols, to provide a predictive framework for its characteristics. This document includes hypothesized spectroscopic data, a plausible synthetic pathway with a detailed experimental protocol, and a discussion on the potential biological significance of this compound, drawing parallels with structurally similar molecules.

Molecular Structure and Properties

This compound, with the CAS Number 1548-62-5, is an aromatic compound featuring a phenol ring substituted with a nitro group and a trifluoromethyl group at the ortho positions relative to the hydroxyl group.[1][2][3][4] The presence of the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups is expected to significantly influence the molecule's chemical and physical properties, particularly the acidity of the phenolic hydroxyl group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 2-Nitrophenol (Experimental) | 2-(Trifluoromethyl)phenol (Experimental) |

| Molecular Formula | C7H4F3NO3[1][2] | C6H5NO3 | C7H5F3O |

| Molecular Weight | 207.11 g/mol [3] | 139.11 g/mol | 162.11 g/mol |

| Appearance | Likely a yellow solid | Yellow crystalline solid | - |

| Melting Point (°C) | Not available | 43-45 | Not available |

| Boiling Point (°C) | Not available | 216 | 147-148 |

| Acidity (pKa) | Expected to be significantly lower than phenol (more acidic) | 7.23 | 8.8 |

The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups is anticipated to increase the acidity of the phenolic proton substantially compared to phenol itself.[5]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would involve the direct nitration of 2-(trifluoromethyl)phenol using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from standard nitration procedures for phenols.[6][7]

Materials:

-

2-(Trifluoromethyl)phenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice Bath

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-(trifluoromethyl)phenol in an appropriate solvent (e.g., dichloromethane) in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data (Hypothesized)

Direct experimental spectroscopic data for this compound is not available. The following tables provide predicted and inferred data based on the analysis of similar compounds like 2-nitrophenol and general principles of spectroscopy.[8][9][10][11]

Table 2: Hypothesized ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet (broad) | 1H | Phenolic -OH |

| ~8.2 | Doublet of Doublets | 1H | Aromatic H (ortho to -NO₂) |

| ~7.7 | Triplet | 1H | Aromatic H (para to -OH) |

| ~7.2 | Doublet of Doublets | 1H | Aromatic H (ortho to -OH) |

Table 3: Hypothesized ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~140 | C-NO₂ |

| ~135 | Aromatic CH |

| ~125 (quartet) | C-CF₃ |

| ~120 | Aromatic CH |

| ~118 | Aromatic CH |

| ~124 (quartet) | -CF₃ |

Table 4: Hypothesized Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3200-3500 (broad) | O-H stretch |

| 1520-1560 (strong) | Asymmetric N-O stretch of NO₂ |

| 1340-1380 (strong) | Symmetric N-O stretch of NO₂ |

| 1100-1300 (strong) | C-F stretch of CF₃ |

| 1450-1600 | Aromatic C=C stretch |

Table 5: Hypothesized Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 207 | [M]⁺ (Molecular Ion) |

| 180 | [M - NO]⁺ |

| 161 | [M - NO₂]⁺ |

| 138 | [M - CF₃]⁺ |

Potential Biological Activity and Signaling Pathways

There is no specific data on the biological activity or the affected signaling pathways of this compound. However, the biological effects can be inferred from the activities of related compounds.

General Cytotoxicity of Nitrophenols

Nitrophenols are known to exhibit a range of biological activities, including cytotoxicity. For instance, 3-trifluoromethyl-4-nitrophenol (TFM) is used as a lampricide and its toxicity is attributed to its ability to uncouple oxidative phosphorylation.[12] The presence of the nitro group can lead to the generation of reactive oxygen species (ROS) within cells, inducing oxidative stress and potentially leading to apoptosis.

Role of the Trifluoromethyl Group

The trifluoromethyl group is a common substituent in many pharmaceuticals and agrochemicals.[13][14] Its inclusion can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[5] In the context of drug design, the trifluoromethyl group can act as a bioisosteric replacement for other groups, such as the nitro group, sometimes leading to improved potency and metabolic stability.[15]

Hypothesized Mechanism of Action and Signaling Pathways

Given the structural features, this compound could potentially exert its biological effects through several mechanisms:

-

Mitochondrial Uncoupling: Similar to other nitrophenols, it may disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis.

-

Induction of Oxidative Stress: The nitroaromatic structure could undergo enzymatic reduction to form radical anions, which can then react with molecular oxygen to produce superoxide radicals and other ROS. This could activate stress-related signaling pathways such as the MAPK/JNK pathway.

-

Inhibition of Specific Enzymes: The trifluoromethyl group could facilitate binding to the active sites of certain enzymes, leading to their inhibition.

Caption: Hypothesized biological effects of this compound.

Conclusion

This compound is a molecule of interest due to the combined electronic effects of its nitro and trifluoromethyl substituents. While direct experimental data is scarce, this guide provides a robust predictive framework for its synthesis, spectroscopic characteristics, and potential biological activities based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to validate these hypotheses and to fully elucidate the properties and potential applications of this compound in research and development.

References

- 1. th.tnjchem.com [th.tnjchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. 1548-62-5|this compound|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. prepchem.com [prepchem.com]

- 8. 2-Nitrophenol(88-75-5) 1H NMR spectrum [chemicalbook.com]

- 9. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

- 12. Assessing off-target cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol using novel lake sturgeon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Nitro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable and documented synthetic pathway for the preparation of 2-Nitro-6-(trifluoromethyl)phenol, a valuable building block in medicinal chemistry and materials science. The presented route circumvents the challenges associated with the direct nitration of 2-(trifluoromethyl)phenol, which is complicated by the meta-directing nature of the trifluoromethyl group. The recommended pathway involves a two-step sequence: the nitration of 2-bromophenol followed by a copper-catalyzed trifluoromethylation of the resulting 2-bromo-6-nitrophenol.

Synthesis Pathway Overview

The synthesis commences with the regioselective nitration of commercially available 2-bromophenol to yield 2-bromo-6-nitrophenol. This intermediate is then subjected to a copper-catalyzed cross-coupling reaction with a trifluoromethylating agent to introduce the trifluoromethyl group and afford the target compound, this compound.

An In-depth Technical Guide to 2-Nitro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitro-6-(trifluoromethyl)phenol, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific isomer, this document combines known information with data from closely related analogues and foundational chemical principles to offer a thorough understanding of its properties, synthesis, and potential biological significance. The strategic placement of the electron-withdrawing nitro and trifluoromethyl groups on the phenol scaffold suggests unique chemical and biological characteristics that are of significant interest in the design of novel therapeutic agents and functional materials.

Chemical Identity and Properties

The formal IUPAC name for the compound is This compound . It is also known by its synonym, 2-Hydroxy-3-nitrobenzotrifluoride.[1][2] This molecule is characterized by a phenol ring substituted with a nitro group and a trifluoromethyl group at the ortho positions relative to the hydroxyl group.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Nitro-4-(trifluoromethyl)phenol (Isomeric Analogue) | 2-Nitrophenol (Parent Compound) |

| CAS Number | 1548-62-5[1][3][4] | 400-99-7 | 88-75-5 |

| Molecular Formula | C₇H₄F₃NO₃[1][4] | C₇H₄F₃NO₃ | C₆H₅NO₃ |

| Molecular Weight | 207.11 g/mol | 207.11 g/mol | 139.11 g/mol |

| Appearance | Bright yellow crystalline powder | Yellowish crystalline solid | Light yellow crystalline solid[5] |

| Melting Point | Data not available | 36-39 °C | 44-46 °C |

| Boiling Point | Data not available | 92-94 °C at 12 mmHg | 214-216 °C |

| Solubility | Moderately soluble in organic solvents[5] | Soluble in common organic solvents | Slightly soluble in water; soluble in ethanol, ether, benzene |

| pKa | Data not available (expected to be more acidic than 2-nitrophenol) | Data not available | 7.23 |

Spectroscopic Data:

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and comparison with related compounds.

-

¹H NMR: The proton NMR spectrum would be expected to show three aromatic protons with complex splitting patterns due to their proximity and coupling. The phenolic proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the phenol (around 3200-3600 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively), and strong C-F stretching bands (in the 1000-1350 cm⁻¹ region).[6][7]

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 207, with fragmentation patterns corresponding to the loss of the nitro group, hydroxyl group, and trifluoromethyl group.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A plausible route to synthesize this compound involves the direct nitration of 2-(trifluoromethyl)phenol. The trifluoromethyl group is an electron-withdrawing, meta-directing group, while the hydroxyl group is an activating, ortho-, para-directing group. In this case, the directing effects are conflicting. However, the strong activation of the hydroxyl group would likely dominate, leading to a mixture of nitrated products. Careful control of reaction conditions would be necessary to favor the formation of the desired this compound isomer.

General Experimental Protocol for Nitration of a Substituted Phenol:

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Dissolution: Dissolve the starting material, 2-(trifluoromethyl)phenol, in a suitable solvent such as glacial acetic acid or sulfuric acid in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cooling: Cool the solution to a low temperature, typically between 0 and 5 °C, to control the exothermic nitration reaction and minimize the formation of byproducts.

-

Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be carefully monitored and kept within the desired range.

-

Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Isolation and Purification: The crude product can be isolated by filtration. Purification is typically achieved through recrystallization from an appropriate solvent or by column chromatography to separate the desired isomer from other products.

Diagram of a General Synthesis and Characterization Workflow:

Caption: General workflow for the synthesis and characterization of this compound.

Role in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, its structural motifs—the trifluoromethyl group and the nitro group on a phenol scaffold—are of significant interest in medicinal chemistry.

The Trifluoromethyl Group:

The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in modern drug design.[8][9] Its presence can significantly enhance a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.[8]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[8]

-

Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.[8]

The Nitro Group:

Nitroaromatic compounds exhibit a wide range of biological activities and are found in numerous approved drugs.[10] The nitro group is a strong electron-withdrawing group and can participate in various biological redox reactions.[10] Its presence can contribute to antimicrobial, anticancer, and anti-inflammatory properties.[10] In some cases, the nitro group acts as a prodrug element, being reduced in vivo to an active form.

Potential Signaling Pathway Involvement:

Given the known activities of related compounds, this compound could potentially interact with various signaling pathways. For instance, many phenolic compounds are known to possess antioxidant and anti-inflammatory properties. The electron-withdrawing nature of the substituents on this molecule might modulate its activity in pathways related to oxidative stress and inflammation, such as the NF-κB or MAPK signaling pathways. However, without experimental data, this remains speculative.

Diagram of a Representative Inflammatory Signaling Pathway:

The following diagram illustrates a simplified NF-κB signaling pathway, a common target for anti-inflammatory drug candidates. While there is no direct evidence linking this compound to this pathway, it serves as a representative example of a biological system where such a molecule might be investigated.

Caption: A hypothetical inhibitory role in the NF-κB signaling pathway.

Conclusion

This compound is a chemical entity with significant potential stemming from its unique substitution pattern. The combination of a nitro group and a trifluoromethyl group on a phenol ring suggests a compound with enhanced metabolic stability, lipophilicity, and potent electronic effects that could be leveraged in the development of new pharmaceuticals and advanced materials. While specific experimental data for this isomer is currently limited, this guide provides a foundational understanding based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential applications.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 1548-62-5 | 2-Hydroxy-3-nitrobenzotrifluoride - Fluoropharm [fluoropharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. th.tnjchem.com [th.tnjchem.com]

- 5. CAS 1548-62-5: Phenol, 2-nitro-6-(trifluoromethyl)- [cymitquimica.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of 2-Nitro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Nitro-6-(trifluoromethyl)phenol. Due to the limited availability of direct experimental data for this specific isomer, this document also includes information on closely related isomers to offer valuable comparative insights. Detailed experimental protocols for the determination of key physical properties are provided, alongside a logical diagram illustrating the synthetic relationship between constitutional isomers of nitrated 2-(trifluoromethyl)phenol. This guide is intended to serve as a foundational resource for professionals in research and drug development who are interested in the physicochemical properties of this compound.

Introduction

This compound is a substituted aromatic compound of interest in various fields of chemical research, including medicinal chemistry and materials science. The presence of both a nitro group and a trifluoromethyl group on the phenol ring significantly influences its electronic properties, acidity, and potential biological activity. Understanding the physical characteristics of this molecule is crucial for its synthesis, purification, and application in further research and development. This guide summarizes the available data and provides standardized methodologies for its experimental characterization.

Physical Characteristics

Direct experimental data for this compound is not widely available in the public domain. However, data for its isomers and related compounds can provide useful estimations. The following table summarizes the available predicted and experimental data for this compound and its isomers.

| Property | This compound | 2-Nitro-3-(trifluoromethyl)phenol (Predicted)[1] | 4-Nitro-3-(trifluoromethyl)phenol (Experimental) | 2-Nitro-4-(trifluoromethyl)phenol (Experimental)[2] |

| Molecular Formula | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol | 207.11 g/mol | 207.11 g/mol | 207.11 g/mol |

| Appearance | - | Light yellow to yellow Solid | Powder | Light yellow to brown to dark green clear liquid |

| Melting Point | - | 69 - 71 °C | 76-79 °C | - |

| Boiling Point | - | 236.4 ± 40.0 °C | 135-138 °C / 0.01 mmHg | 92-94 °C / 12 mmHg |

| Density | - | 1.554 ± 0.06 g/cm³ | - | 1.473 g/mL at 25 °C |

| pKa | - | 5.66 ± 0.10 | - | - |

| Solubility | Likely soluble in organic solvents. | - | - | - |

Note: The data for 2-Nitro-3-(trifluoromethyl)phenol are predicted values and should be used as an estimation.[1]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.[3]

-

Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.

-

Procedure:

-

Finely powder a small sample of the crystalline compound using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound. A narrow melting range (0.5-2 °C) is indicative of a pure substance.

-

Boiling Point Determination

The boiling point of a liquid can be determined using a micro-boiling point or distillation method.[4][5][6]

-

Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with oil or an aluminum block), rubber band or wire for attachment.[4][5]

-

Procedure (Micro Method):

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the setup in a heating bath.

-

Heat the bath gently and observe the capillary tube.

-

A slow stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.

-

When a rapid and continuous stream of bubbles emerges, stop heating and allow the bath to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

-

pKa Determination

The acid dissociation constant (pKa) of a phenolic compound can be determined spectrophotometrically or by potentiometric titration.[8][9][10]

-

Apparatus: UV-Vis spectrophotometer or a pH meter with a suitable electrode, volumetric flasks, pipettes, buffer solutions of known pH.

-

Procedure (Spectrophotometric Method):

-

Prepare a stock solution of the phenol in a suitable solvent (e.g., methanol or water).

-

Prepare a series of solutions with the same concentration of the phenol in different buffer solutions of known pH values.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for either the protonated or deprotonated form of the phenol.

-

The pKa can be determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pH at which the concentrations of the acidic and basic forms are equal corresponds to the pKa.[9][10]

-

Synthesis and Isomeric Relationship

This compound can be synthesized through the nitration of 2-(trifluoromethyl)phenol. This reaction can potentially yield different isomers. The following diagram illustrates the logical relationship in the synthesis of nitrated 2-(trifluoromethyl)phenol isomers.

Caption: Synthetic pathway for the nitration of 2-(trifluoromethyl)phenol leading to isomeric products.

Conclusion

This technical guide has consolidated the available physical characteristic data for this compound, highlighting the current gaps in experimental values. By providing detailed, standardized protocols for the determination of its melting point, boiling point, and pKa, this document aims to facilitate further research and a more complete characterization of this compound. The included diagram of its synthetic relationship with other isomers provides a logical framework for its preparation and purification. As a molecule with potential applications in various scientific domains, a thorough understanding of its physical properties is paramount for future innovation.

References

- 1. 386-72-1 CAS MSDS (2-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-Nitro-4-(trifluoromethyl)phenol, 98% | Fisher Scientific [fishersci.ca]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.pdx.edu [web.pdx.edu]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Spectroscopic and Experimental Profile of 2-Nitro-6-(trifluoromethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and potential biological relevance of 2-Nitro-6-(trifluoromethyl)phenol (CAS No. 1548-62-5). The information is intended to support research and development activities involving this compound.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.5 | br s | 1H | Phenolic -OH |

| ~8.2 - 8.4 | d | 1H | Ar-H (ortho to -NO₂) |

| ~7.8 - 8.0 | d | 1H | Ar-H (ortho to -CF₃) |

| ~7.4 - 7.6 | t | 1H | Ar-H (meta to both) |

Predictions are based on the analysis of substituted aromatic systems. The broad singlet of the phenolic proton is due to hydrogen bonding and exchange. The aromatic protons will exhibit splitting patterns (doublets and a triplet) due to coupling with adjacent protons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-OH |

| ~140 - 145 | C-NO₂ |

| ~120 - 135 | Aromatic C-H |

| ~120 - 125 (q) | C-CF₃ |

| ~120 - 125 (q) | -CF₃ |

The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 1520 - 1560 (strong) | N-O asymmetric stretch | Nitro (-NO₂) |

| 1340 - 1380 (strong) | N-O symmetric stretch | Nitro (-NO₂) |

| 1100 - 1400 (strong) | C-F stretch | Trifluoromethyl (-CF₃) |

| 1450 - 1600 | C=C stretch | Aromatic ring |

The IR spectrum will be characterized by a broad O-H stretching band, strong absorptions for the nitro group, and intense bands corresponding to the C-F stretching of the trifluoromethyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular ion) |

| 190 | [M - OH]⁺ |

| 177 | [M - NO]⁺ |

| 161 | [M - NO₂]⁺ |

| 138 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

The molecular ion peak is expected at m/z 207. Common fragmentation patterns for nitrophenols include the loss of the nitro group and its constituent atoms, as well as the loss of the trifluoromethyl group.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These are general protocols that can be adapted for the specific analysis of this compound.

Synthesis of this compound

A common method for the synthesis of nitrophenols is through the nitration of the corresponding phenol. For this compound, the starting material would be 2-(trifluoromethyl)phenol[2].

dot

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. The addition of a few drops of D₂O can be used to identify the -OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear[3][4][5].

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.[6]

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).[6][7]

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is typically dissolved in a volatile solvent.[8]

-

Ionization: Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

dot

Caption: General workflow for spectroscopic analysis.

Biological Context and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are not prominent in the literature, the broader class of nitrophenols has been shown to possess biological activity. For instance, some nitrophenols act as pheromones for ticks, enabling aggregation and attachment to hosts[9].

The nitroaromatic scaffold is present in various bioactive molecules, including some pharmaceuticals. The biological activity is often linked to the redox properties of the nitro group[9]. In microorganisms, the biodegradation of nitrophenols can occur through pathways involving the initial removal of the nitro group. For example, the biodegradation of p-nitrophenol in Moraxella sp. proceeds through hydroquinone to β-ketoadipic acid[10][11].

dot

Caption: Biodegradation pathway of p-Nitrophenol in Moraxella sp.[10][11]

This guide serves as a foundational resource for researchers working with this compound. While experimental data is paramount, these well-founded predictions and established protocols provide a strong starting point for further investigation.

References

- 1. 1548-62-5|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Trifluoromethylphenol | C7H5F3O | CID 67958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agro.icm.edu.pl [agro.icm.edu.pl]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pathway for Biodegradation of p-Nitrophenol in a Moraxella sp - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-Nitro-6-(trifluoromethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 2-Nitro-6-(trifluoromethyl)phenol, a compound of significant interest in medicinal chemistry and material science. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on the predicted solubility trends based on the compound's structure and provides comprehensive experimental protocols for researchers to determine precise solubility values in various organic solvents.

Introduction to this compound

This compound is an aromatic organic compound characterized by the presence of a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and a hydroxyl group (-OH) attached to a benzene ring. This unique combination of functional groups imparts specific physicochemical properties that influence its behavior in different solvent systems. The electron-withdrawing nature of the nitro and trifluoromethyl groups increases the acidity of the phenolic proton, while also influencing the molecule's polarity and hydrogen bonding capabilities. Understanding its solubility is crucial for applications in drug design, synthesis, and formulation, where solvent choice can significantly impact reaction kinetics, purification, and bioavailability.

Predicted Solubility Profile

Based on the structural features of this compound and the general solubility principles of similar compounds like nitrophenols, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl and nitro groups suggests good solubility in polar organic solvents. Conversely, the trifluoromethyl group introduces a degree of lipophilicity.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the hydroxyl and nitro groups of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | High to Moderate | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | "Like dissolves like" principle; the overall polarity of the solute is too high for significant interaction with non-polar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods are essential. The following section details two widely accepted protocols for determining the solubility of a solid organic compound in an organic solvent.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely used technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

3.1.1. Principle

An excess amount of the solid this compound is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, forming a saturated solution with undissolved solid remaining. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined.

3.1.2. Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.1.3. Procedure

-

Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. To ensure no solid particles are transferred, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: If necessary, dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a calibrated analytical method.

Quantification Methods

3.2.1. Gravimetric Analysis

This method is suitable for non-volatile solutes and solvents.

-

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of the solute can be used.

-

Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dry residue.

-

-

Calculation:

-

Mass of dissolved solid = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of dissolved solid / Volume of solution taken) * 100

-

3.2.2. UV-Vis Spectrophotometry

This method is applicable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

-

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the (potentially diluted) filtered saturated solution at the same λ_max.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the sample.

-

If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the solubility.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Unveiling 2-Nitro-6-(trifluoromethyl)phenol: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2-Nitro-6-(trifluoromethyl)phenol, a key aromatic compound with significant potential in various chemical and pharmaceutical applications. While a singular, definitive "discovery" paper for this specific isomer remains elusive in readily available literature, its existence and synthesis are established through chemical supplier data and analogous synthetic methodologies for related compounds. This guide consolidates available information on its synthesis, properties, and the broader historical context of trifluoromethylated nitrophenols.

Historical Context and Discovery

The precise historical account of the first synthesis of this compound (CAS Number: 1548-62-5) is not prominently documented in major chemical literature databases. Its discovery is likely embedded within broader research programs focused on the synthesis and characterization of fluorinated aromatic compounds for applications in agrochemicals, pharmaceuticals, and material science. The introduction of the trifluoromethyl group (-CF3) into organic molecules gained significant traction in the mid-20th century due to its profound effects on a compound's physical, chemical, and biological properties, including metabolic stability and lipophilicity.

The synthesis of nitrophenols, on the other hand, has a much longer history, with nitration of phenol being a fundamental reaction in organic chemistry. The combination of these two functionalities—a nitro group and a trifluoromethyl group on a phenol ring—represents a logical progression in the exploration of novel chemical entities with unique properties. It is highly probable that this compound was first synthesized and characterized as part of a systematic investigation of substituted nitrophenols or as a crucial intermediate in the synthesis of more complex molecules.

Physicochemical Properties

Specific, experimentally determined quantitative data for this compound is not widely published in peer-reviewed journals. However, based on its structure and data from analogous compounds, the following properties can be predicted. It is crucial for researchers to experimentally verify these values for any critical application.

| Property | Predicted Value/Information |

| Molecular Formula | C₇H₄F₃NO₃ |

| Molecular Weight | 207.11 g/mol |

| Appearance | Likely a yellow crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa | Expected to be more acidic than phenol due to the electron-withdrawing nature of the nitro and trifluoromethyl groups. |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The hydroxyl proton would likely be a broad singlet, with its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | Aromatic carbons would be observed in the 110-160 ppm range. The carbon bearing the trifluoromethyl group would show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| IR Spectroscopy | - Broad O-H stretch (~3200-3600 cm⁻¹)- Aromatic C-H stretches (~3000-3100 cm⁻¹)- Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹)- C-F stretching (~1100-1300 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 207. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the trifluoromethyl group. |

Synthesis and Experimental Protocols

While a specific, detailed historical synthesis protocol for this compound is not available, a plausible and commonly employed synthetic route would be the nitration of 2-(trifluoromethyl)phenol. The directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups are key to the regioselectivity of this reaction. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In this case, the powerful activating and ortho-directing effect of the hydroxyl group would likely dominate, leading to the formation of the desired this compound, along with the 4-nitro isomer.

General Experimental Protocol: Nitration of 2-(Trifluoromethyl)phenol

Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.

Materials:

-

2-(Trifluoromethyl)phenol

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Dichloromethane (or other suitable solvent)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)phenol in a suitable solvent like dichloromethane and cool the mixture in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature.

-

In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)phenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude product will likely be a mixture of isomers (this compound and 2-nitro-4-(trifluoromethyl)phenol). Purify the desired product using column chromatography on silica gel.

Visualizations

Logical Relationship of Synthesis

Caption: Logical workflow for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

While the specific historical discovery of this compound may not be a landmark event in chemical literature, its synthesis and properties are of significant interest to the scientific community. This technical guide provides a comprehensive overview based on available information and established chemical principles. The provided synthetic protocol and logical diagrams offer a solid foundation for researchers and drug development professionals working with this and related fluorinated aromatic compounds. Further research to uncover the earliest synthesis and to fully characterize the physicochemical and spectroscopic properties of this compound is warranted and would be a valuable contribution to the field.

A Technical Guide to Unlocking the Research Potential of 2-Nitro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the potential research areas for 2-Nitro-6-(trifluoromethyl)phenol. Direct experimental data for this specific isomer is limited in publicly accessible literature. The information presented herein is based on established chemical principles and extrapolated from research on structurally related compounds. All proposed experimental protocols are hypothetical and should be adapted and validated in a laboratory setting.

Executive Summary

This compound represents an unexplored region of chemical space. While its isomers and related compounds have found applications in various fields, this particular molecule remains uncharacterized. This whitepaper serves as a technical guide to illuminate potential research avenues for this compound. By examining the known synthesis, properties, and biological activities of analogous nitrophenols and trifluoromethyl-substituted aromatics, we can delineate a strategic research plan. This guide proposes detailed synthetic routes, predicts physicochemical properties, and outlines key areas for biological and materials science investigation. The inclusion of hypothetical experimental protocols and workflows is intended to provide a practical starting point for researchers aiming to synthesize and explore the potential of this novel compound.

Proposed Synthesis and Characterization

The synthesis of this compound can be approached through several established organic chemistry transformations. The most direct route would likely involve the nitration of 2-(trifluoromethyl)phenol.

Proposed Synthetic Pathway: Nitration of 2-(Trifluoromethyl)phenol

A common method for the synthesis of nitrophenols is the direct nitration of the corresponding phenol.[1] The hydroxyl group is an ortho-, para-director, meaning the nitro group would be directed to the positions ortho and para to the hydroxyl group. The trifluoromethyl group is a meta-director.[2] Therefore, nitration of 2-(trifluoromethyl)phenol would likely yield a mixture of isomers, including the desired this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Nitro-6-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Nitro-6-(trifluoromethyl)phenol via the nitration of 2-(trifluoromethyl)phenol. The hydroxyl group of the starting material is a strong activating, ortho-para director, while the trifluoromethyl group is a strong deactivating, meta director. The regioselectivity of the nitration is therefore expected to yield a mixture of isomers, primarily 4-nitro- and 6-nitro-2-(trifluoromethyl)phenol. This protocol outlines a method using a mild nitrating agent to favor the desired this compound isomer and includes procedures for purification.

Introduction

Substituted nitrophenols are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The target molecule, this compound, possesses a unique substitution pattern that makes it a useful building block in medicinal chemistry. The synthesis involves the electrophilic aromatic substitution of 2-(trifluoromethyl)phenol. The hydroxyl group (-OH) is a strongly activating ortho, para-directing group, while the trifluoromethyl group (-CF3) is a strongly deactivating meta-directing group.[1][2] In 2-(trifluoromethyl)phenol, these competing directing effects influence the position of the incoming nitro group. The powerful ortho, para-directing nature of the hydroxyl group is anticipated to be the dominant factor, leading to nitration at the positions ortho and para to it (positions 6 and 4, respectively). This protocol is designed to control the reaction conditions to achieve a favorable yield of the desired 6-nitro isomer.

Reaction Scheme

Caption: Nitration of 2-(trifluoromethyl)phenol to yield this compound.

Experimental Protocol

This protocol is adapted from general procedures for the nitration of phenols, with modifications to account for the presence of the trifluoromethyl group.[3][4]

Materials:

-

2-(Trifluoromethyl)phenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethyl)phenol (1.62 g, 10 mmol) in 50 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (1.0 mL) while cooling in an ice bath.

-

Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of 2-(trifluoromethyl)phenol over a period of 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

-

Work-up: Once the starting material is consumed (typically 1-2 hours), slowly pour the reaction mixture into 100 mL of ice-cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Neutralization: Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to a 9:1 hexane:ethyl acetate mixture) to separate the isomers. The desired this compound is typically the less polar isomer.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of this compound. Actual results may vary and should be determined experimentally.

| Parameter | Value |

| Starting Material | 2-(Trifluoromethyl)phenol |

| Molecular Weight | 162.11 g/mol |

| Amount of Starting Material | 1.62 g (10 mmol) |

| Product | This compound |

| Molecular Weight | 207.11 g/mol |

| Theoretical Yield | 2.07 g |

| Actual Yield | To be determined experimentally |

| Percent Yield | To be calculated based on actual yield |

| Appearance | Yellow solid or oil |

| Melting Point | To be determined experimentally |

| Purity (by HPLC or GC) | To be determined experimentally |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Regioselectivity

The regiochemical outcome of this reaction is determined by the directing effects of the substituents on the aromatic ring.

Caption: Directing effects influencing the regioselectivity of nitration.

References

Application Notes and Protocols: Nitration of 2-(Trifluoromethyl)phenol

Introduction

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution in organic synthesis. This process, involving the introduction of a nitro group (-NO₂) onto an aromatic ring, is crucial for the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals. The regioselectivity of this reaction is heavily influenced by the nature of the substituents already present on the aromatic ring.

In the case of 2-(trifluoromethyl)phenol, the directing effects of the hydroxyl (-OH) group and the trifluoromethyl (-CF₃) group are key considerations. The hydroxyl group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director.[1][2] Consequently, the nitration of 2-(trifluoromethyl)phenol is expected to yield a mixture of isomers, primarily with the nitro group positioned ortho and para to the activating hydroxyl group. This protocol provides a detailed methodology for the nitration of 2-(trifluoromethyl)phenol, focusing on a common and effective method using a mixture of nitric acid and sulfuric acid.

Experimental Protocol